molecular formula C9H18O2 B2482388 (2S)-2-methyl-3-(oxan-2-yl)propan-1-ol CAS No. 2248215-75-8

(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol

Cat. No.: B2482388
CAS No.: 2248215-75-8
M. Wt: 158.241
InChI Key: UMLGPXADTSGWBE-IENPIDJESA-N
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Description

(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol is an organic compound with a unique structure that includes a methyl group, an oxane ring, and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methyl-3-(oxan-2-yl)propan-1-ol typically involves the use of starting materials such as 2-methylpropan-1-ol and oxane derivatives. One common synthetic route includes the reaction of 2-methylpropan-1-ol with an oxane derivative under acidic or basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is typically maintained between 0°C and 50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, hydroxyl groups

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-methyl-3-(oxan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic pathways. Additionally, it may interact with cellular receptors, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-methyl-3-(oxan-2-yl)propan-1-ol: This is the enantiomer of (2S)-2-methyl-3-(oxan-2-yl)propan-1-ol and has similar chemical properties but may exhibit different biological activity.

    2-methyl-3-(oxan-2-yl)propan-1-ol: This compound lacks the stereochemistry specified in this compound and may have different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can result in different biological activity compared to its enantiomer or other similar compounds.

Properties

IUPAC Name

(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(7-10)6-9-4-2-3-5-11-9/h8-10H,2-7H2,1H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLGPXADTSGWBE-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCCCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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